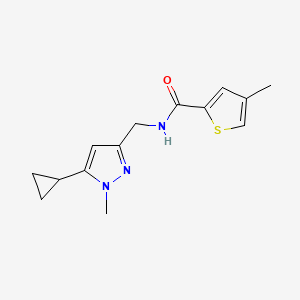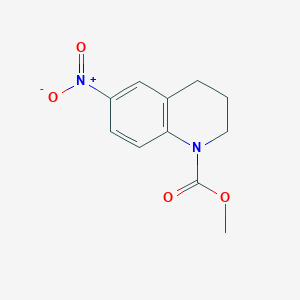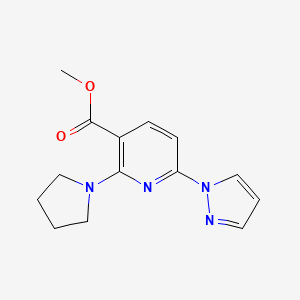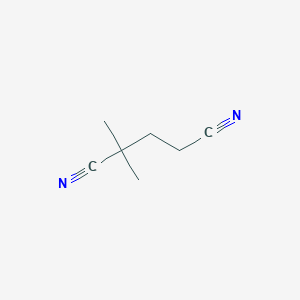
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluoropyrimidines in Cancer Treatment
Fluoropyrimidines, such as 5-fluorouracil (5-FU), have been extensively studied for their antitumor activity. The compound 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine, by virtue of its structural relationship, may share similar pharmacological characteristics. These agents inhibit key enzymes in DNA and RNA synthesis, making them effective against various cancers. They are particularly significant in the treatment of colorectal, breast, and gastric cancers. The mechanism involves the inhibition of thymidylate synthase, leading to DNA damage and cell death in rapidly dividing cancer cells.
Mechanism of Action and Pharmacogenetics
The pharmacogenetic aspects of fluoropyrimidines highlight the importance of personalized medicine in cancer treatment. Variants in the dihydropyrimidine dehydrogenase (DPD) enzyme, which metabolizes 5-FU, can significantly affect drug efficacy and toxicity. Research into the genetic determinants influencing fluoropyrimidine metabolism aims to tailor chemotherapy regimens to individual patient profiles, minimizing toxicity while maximizing therapeutic benefits.
Recent Advances in Fluoropyrimidine Chemistry
Advances in the chemistry of fluorinated pyrimidines have contributed to more precise cancer therapies. Innovations in synthesizing these compounds, including the integration of radioactive and stable isotopes, have improved our understanding of their metabolism and biodistribution. These developments support the ongoing refinement of fluoropyrimidine-based chemotherapy, enhancing its efficacy and safety for cancer patients.
Clinical Implications and Future Directions
The ongoing research into fluoropyrimidines, including compounds like 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine, underscores their critical role in oncology. Future studies are expected to further elucidate their mechanisms of action, improve patient selection through pharmacogenetic testing, and develop novel formulations to reduce toxicity and improve patient outcomes.
For detailed insights and ongoing research in this area, the following references provide comprehensive information:
- Gmeiner, 2020 discusses the contributions of fluorine chemistry to the precise use of fluorinated pyrimidines in cancer treatment.
- Boisdron-Celle et al., 2013 reviews dihydropyrimidine dehydrogenase and its impact on fluoropyrimidine therapy, highlighting the importance of dose adaptation for personalized medicine.
- Satoh & Sakata, 2012 provide an overview of S-1, a fourth-generation oral fluoropyrimidine, in the treatment of gastrointestinal cancer, underscoring the advancements in oral formulations of these drugs.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels.
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, such as GLP-1 (Glucagon-like peptide-1) . These hormones enhance insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels. This is particularly beneficial in the management of type 2 diabetes.
Pharmacokinetics
It is suggested that the compound is eliminated by bothmetabolism and renal clearance . The major route of metabolism is due to hydroxylation at the 5′ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .
Result of Action
The result of the action of 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine is an increase in the levels of incretin hormones, leading to enhanced insulin secretion and inhibited glucagon release . This results in a decrease in blood glucose levels, which is beneficial in the management of type 2 diabetes.
Propriétés
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c9-6-3-12-7(13-4-6)14-2-1-8(10,11)5-14/h3-4H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBJIYFPIWYCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-(furan-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2881571.png)
![N-(3-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2881573.png)


![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2881576.png)
![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2881577.png)


![ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2881580.png)

![2-[(5-Bromothiophene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2881585.png)